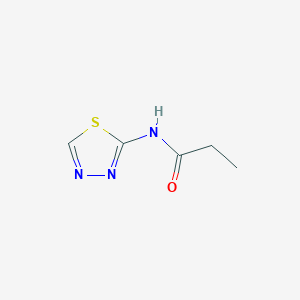

N-(1,3,4-Thiadiazol-2-yl)propionamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3OS |

|---|---|

Molecular Weight |

157.20 g/mol |

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)propanamide |

InChI |

InChI=1S/C5H7N3OS/c1-2-4(9)7-5-8-6-3-10-5/h3H,2H2,1H3,(H,7,8,9) |

InChI Key |

XOSVUCVKZAHVNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=NN=CS1 |

Origin of Product |

United States |

The Significance of 1,3,4 Thiadiazole Scaffolds in Medicinal Chemistry and Drug Discovery

The 1,3,4-thiadiazole (B1197879) nucleus is a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom. This scaffold is considered a "privileged structure" in drug discovery due to its versatile biological activities and favorable chemical properties. nih.govnih.gov The high aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability and generally low toxicity. nih.gov Furthermore, the mesoionic nature of 1,3,4-thiadiazoles allows them to cross cellular membranes and interact effectively with various biological targets. nih.gov

The 1,3,4-thiadiazole moiety acts as a hydrogen-binding domain and a two-electron donor system, contributing to its ability to interact with a wide range of biological receptors. nih.gov This has led to the development of numerous 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including:

Anticancer: Derivatives have shown promise against various cancer cell lines, including breast, colon, and leukemia. nih.govmdpi.com Some compounds act as inhibitors of crucial enzymes in cancer proliferation like 6-phosphogluconate dehydrogenase (6PGD) and focal adhesion kinase (FAK). nih.govnih.gov

Antimicrobial: The scaffold is a key component in many compounds exhibiting antibacterial and antifungal properties. hilarispublisher.comchemmethod.comnih.gov

Anticonvulsant: Several 1,3,4-thiadiazole derivatives have been investigated for their potential in treating epilepsy. nih.gov

Anti-inflammatory: This class of compounds has also been explored for its anti-inflammatory potential. chemmethod.com

The structural versatility of the 1,3,4-thiadiazole ring allows for modifications at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

Research Trajectory and Academic Focus on N 1,3,4 Thiadiazol 2 Yl Propionamide Derivatives

Conventional Synthetic Routes

Traditional methods for the synthesis of this compound and its derivatives have long been established in the field of heterocyclic chemistry. These routes typically involve multi-step processes that are foundational to the construction of the thiadiazole ring and the subsequent derivatization at the amino group.

Amidation Reactions of Thiadiazol-2-amines with Propionic Acid or Propionyl Chloride

The most direct method for the synthesis of this compound is the amidation of a 2-amino-1,3,4-thiadiazole (B1665364) precursor. This reaction involves the formation of an amide bond between the amino group of the thiadiazole ring and a propionyl group. The propionyl group is typically introduced using propionyl chloride or propionic acid.

When using propionyl chloride, the reaction is a nucleophilic acyl substitution where the amino group of the thiadiazole attacks the electrophilic carbonyl carbon of the acid chloride. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The use of anhydrous tetrahydrofuran (B95107) (THF) as a solvent is also common in these coupling reactions. nih.gov

Alternatively, propionic acid can be used in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxylic acid for nucleophilic attack by the amine.

A series of 1,3,4-thiadiazol-2-amide derivatives were synthesized from 5-phenyl-1,3,4-thiadiazol-2-amine (B177090). nih.gov While this specific study did not synthesize the propionamide (B166681) derivative, it detailed the synthesis of acetamide (B32628) and other amide derivatives through reactions with the corresponding acid anhydrides or acid chlorides. nih.gov For instance, the acetylation of 5-phenyl-1,3,4-thiadiazol-2-amine was achieved using acetic anhydride (B1165640). nih.gov This provides a well-established protocol that is directly applicable to the synthesis of the title compound using propionic anhydride or propionyl chloride.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-phenyl-1,3,4-thiadiazol-2-amine | Acetic anhydride | N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | nih.gov |

| 5-phenyl-1,3,4-thiadiazol-2-amine | Acid chlorides in anhydrous THF with NaHCO3 | Corresponding N-(5-phenyl-1,3,4-thiadiazol-2-yl)amides | nih.gov |

Condensation Reactions in Thiadiazole Derivative Synthesis

The synthesis of the core 1,3,4-thiadiazole ring itself is often achieved through condensation reactions. A common and versatile method involves the cyclization of thiosemicarbazides with various reagents. For instance, substituted thiosemicarbazones can be cyclized using concentrated sulfuric acid. chemmethod.com The resulting 2-amino-1,3,4-thiadiazole can then undergo amidation as described previously.

Another approach involves the reaction of acid hydrazides with ammonium (B1175870) thiocyanate (B1210189) to yield thiosemicarbazide (B42300) intermediates, which are then cyclized. chemmethod.com The choice of the starting acid hydrazide determines the substituent at the 5-position of the thiadiazole ring. For the synthesis of derivatives of this compound, one could start with an appropriate acid hydrazide to introduce a desired substituent at the 5-position, followed by the propionylation of the 2-amino group.

Furthermore, condensation reactions can be employed to build more complex structures onto the thiadiazole core. For example, Schiff bases derived from 2-amino-1,3,4-thiadiazoles can undergo cyclization with various reagents to form fused heterocyclic systems or other derivatives. jocpr.com

Acylation and Chloroacetylation Strategies for Derivative Formation

Acylation is a fundamental strategy for the functionalization of 2-amino-1,3,4-thiadiazoles. As discussed, this includes acylation with propionyl chloride to form the target compound. A related and synthetically useful strategy is chloroacetylation. The reaction of a 2-amino-1,3,4-thiadiazole with chloroacetyl chloride introduces a reactive chloroacetyl group onto the amino nitrogen. This chloroacetyl derivative serves as a versatile intermediate for further modifications through nucleophilic substitution of the chlorine atom. nih.gov

For instance, a nucleophilic N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can be reacted with different carbon electrophilic reagents to afford various derivatives. nih.gov While not a direct synthesis of the propionamide, this highlights the utility of acylation with a bifunctional reagent to create a platform for further diversification of the thiadiazole scaffold.

Advanced Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methods. These advanced approaches, such as microwave-assisted synthesis and one-pot reactions, offer several advantages over conventional methods, including shorter reaction times, higher yields, and reduced use of hazardous solvents.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and improved yields. nih.govnih.govjusst.org The synthesis of this compound derivatives can be significantly accelerated using microwave-assisted techniques. Both the formation of the thiadiazole ring and the subsequent amidation step can be performed under microwave irradiation.

Several studies have reported the microwave-assisted synthesis of various 1,3,4-thiadiazole derivatives. nih.govnih.govjusst.orgnih.gov For example, the synthesis of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide (B126) derivatives has been successfully carried out under solvent-free microwave irradiation. nih.gov This approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing solvent waste. Similarly, the synthesis of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives was conducted under both conventional and microwave conditions, with the latter showing enhanced reaction rates and yields. nih.gov

| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives | Longer reaction times, use of solvents | Solvent-free, highly accelerated reaction rate | Faster, eco-friendly | nih.gov |

| Synthesis of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives | Standard heating | Microwave irradiation | Enhanced synthetic yields and rates | nih.gov |

One-Pot Reaction Methods

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methods have been developed for the synthesis of 2-amino-1,3,4-thiadiazole derivatives. nih.govmdpi.comnih.govencyclopedia.pub

A notable one-pot approach involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a condensing agent like polyphosphate ester (PPE). nih.govmdpi.comencyclopedia.pub This method allows for the synthesis of 2-amino-1,3,4-thiadiazoles in a single step, avoiding the need for toxic additives such as POCl₃ or SOCl₂. nih.govmdpi.comencyclopedia.pub To synthesize a precursor for this compound using this method, an appropriate carboxylic acid would be used to generate the desired 5-substituted-2-amino-1,3,4-thiadiazole.

Another innovative one-pot synthesis involves a four-component reaction of a primary amine, carbon disulfide, hydrazine, and an acyl chloride in water. nih.gov This method provides a convenient and environmentally friendly route to 5-substituted-2-amino-1,3,4-thiadiazoles.

Furthermore, a one-pot reaction of N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide with p-chlorobenzaldehyde and various carbon electrophiles or nucleophiles under microwave irradiation has been reported to yield cyclic thiadiazolo-pyrimidine derivatives. nih.govresearchgate.net This demonstrates the power of combining one-pot strategies with microwave assistance to rapidly generate complex molecular architectures.

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide, Carboxylic acid | Polyphosphate ester (PPE) | 2-Amino-1,3,4-thiadiazoles | nih.govmdpi.comencyclopedia.pub |

| Primary amine, Carbon disulfide, Hydrazine, Acyl chloride | Water | 5-Substituted-2-amino-1,3,4-thiadiazoles | nih.gov |

| N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, p-chlorobenzaldehyde, Electrophiles/Nucleophiles | Microwave irradiation | Thiadiazolo-pyrimidine derivatives | nih.govresearchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-1,3,4-thiadiazole |

| Propionyl chloride |

| Propionic acid |

| Pyridine |

| Triethylamine |

| Tetrahydrofuran (THF) |

| Dicyclohexylcarbodiimide (DCC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 5-phenyl-1,3,4-thiadiazol-2-amine |

| Acetic anhydride |

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |

| Propionic anhydride |

| Thiosemicarbazide |

| Ammonium thiocyanate |

| Chloroacetyl chloride |

| N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |

| N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

| Polyphosphate ester (PPE) |

| Carbon disulfide |

| p-chlorobenzaldehyde |

Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the molecular structure of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within the molecule. The N-acylation of 2-amino-1,3,4-thiadiazole results in noticeable changes in the IR spectrum. The stretching vibrations of the primary amine (-NH₂) in the starting material disappear and are replaced by bands characteristic of a secondary amide. Key absorptions for this compound include the N-H stretching of the amide, the C=O (carbonyl) stretching, and the C=N stretching of the thiadiazole ring. dergipark.org.trnih.gov

Interactive Table 1: Typical Infrared Spectroscopy Data for N-acyl-1,3,4-Thiadiazole Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| N-H (Amide) | 3100-3300 | Stretching vibration, often a sharp peak. |

| C-H (Aliphatic) | 2850-2960 | Stretching vibrations from the propionyl group. |

| C=O (Amide I) | 1650-1700 | Carbonyl stretching, a strong, characteristic band. researchgate.net |

| C=N (Thiadiazole) | 1590-1610 | Stretching vibration within the heterocyclic ring. jocpr.com |

| N-H (Amide II) | 1490-1550 | Bending vibration. dergipark.org.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

In the ¹H NMR spectrum of this compound, the disappearance of the primary amine protons and the appearance of a highly deshielded amide proton singlet (often >12 ppm) are key indicators of successful acylation. nih.gov Signals corresponding to the ethyl group of the propionamide moiety—a quartet for the -CH₂- group and a triplet for the -CH₃ group—would also be present. The proton on the thiadiazole ring appears as a singlet in the aromatic region. dergipark.org.tr

In the ¹³C NMR spectrum, the carbon atoms of the thiadiazole ring typically resonate at approximately 160-170 ppm. dergipark.org.trmdpi.com The introduction of the propionamide group results in a carbonyl carbon signal around 170 ppm and signals for the aliphatic carbons of the ethyl group in the upfield region. nih.gov

Interactive Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Spectrum | Group | Representative Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Amide N-H | ~12.3 | Singlet |

| ¹H NMR | Thiadiazole C-H | ~8.5-9.0 | Singlet |

| ¹H NMR | -CH₂- (propionyl) | ~2.4 | Quartet |

| ¹H NMR | -CH₃ (propionyl) | ~1.1 | Triplet |

| ¹³C NMR | C=O (Amide) | ~170 | - |

| ¹³C NMR | Thiadiazole C-2 | ~165-169 | - |

| ¹³C NMR | Thiadiazole C-5 | ~160-163 | - |

| ¹³C NMR | -CH₂- (propionyl) | ~30 | - |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of this compound (C₅H₇N₃OS). encyclopedia.pubmdpi.com The fragmentation pattern can provide evidence for the presence of the thiadiazole ring and the propionamide side chain. kyushu-u.ac.jp

Elemental Analysis for Compound Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the purified compound. The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula C₅H₇N₃OS. A close correlation between the found and calculated values serves as definitive proof of the compound's elemental composition and purity. nih.govmdpi.comnih.gov

Interactive Table 3: Elemental Analysis Data for this compound (C₅H₇N₃OS)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 37.72 | 37.68 - 37.78 |

| Hydrogen (H) | 4.43 | 4.40 - 4.48 |

Anticancer Activities

The anticancer potential of compounds featuring the 1,3,4-thiadiazole scaffold has been a subject of extensive research. This interest stems from the structural similarities of the thiadiazole ring to pyrimidine (B1678525), allowing these compounds to act as bioisosteres that can interfere with DNA replication processes. mdpi.com Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring enables it to cross cellular membranes and interact with various biological targets. mdpi.comnih.govresearchgate.net

Derivatives of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, demonstrating a range of activities dependent on the specific cell line and the chemical substitutions on the core structure.

Research has shown that N-(5-methyl- nih.govdmed.org.uaresearchgate.netthiadiazol-2-yl)propionamide exhibits significant inhibitory action against the human hepatocellular carcinoma cell line, HepG2. dmed.org.ua In one study, HepG2 cells were found to be the most sensitive among several tested cell lines to this compound, recording an IC50 value of 9.4 µg/mL. dmed.org.ua Other novel thiazole (B1198619) derivatives carrying the 1,3,4-thiadiazole core have also demonstrated potent antitumor activity against the HepG2 cell line, with some compounds showing IC50 values as low as 0.82 µM, which is comparable to the standard drug Doxorubicin. nih.gov Additionally, certain 2-amino-1,3,4-thiadiazole derivatives have displayed high cytotoxic activity against the HepG2 cell line with an IC50 value of 8.6 µM, while remaining non-toxic to normal cell lines. nih.gov Mesoionic 1,3,4-thiadiazolium derivatives have also been shown to decrease the viability of HepG2 cells in a dose- and time-dependent manner. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives against HepG2 Cells

| Compound | Cell Line | IC50 Value |

|---|---|---|

| N-(5-methyl- nih.govdmed.org.uaresearchgate.netthiadiazol-2-yl)propionamide | HepG2 | 9.4 µg/mL dmed.org.ua |

| Compound 6 (a 2-amino-1,3,4-thiadiazole derivative) | HepG2 | More potent than Doxorubicin ujpronline.com |

| Compound 13 (a sugar derivative of 2-amino-1,3,4-thiadiazole) | HepG2 | More potent than Doxorubicin ujpronline.com |

| N-(5-[(p-Tolylamino)methyl]-1,3,4-thiadiazol-2-yl)acetamide | HepG2 | Data not specified ujpronline.com |

| Compound 1o (a 2-amino-1,3,4-thiadiazole derivative) | HepG2 | 8.6 µM nih.gov |

| 4-phenyl-5-(4-hydroxy-cinnamoyl)-1,3,4-thiadiazolium-2-phenylamine chloride (MI-J) | HepG2 | Dose-dependent decrease in viability (5-50 μM) nih.gov |

| 4-phenyl-5-(4-nitro-cinnamoyl)-1,3,4-thiadiazolium-2-phenylamine chloride (MI-D) | HepG2 | Dose-dependent decrease in viability (5-50 μM) nih.gov |

The cytotoxic effects of this compound derivatives have been assessed against various breast cancer cell lines. N-(5-methyl- nih.govdmed.org.uaresearchgate.netthiadiazol-2-yl)propionamide demonstrated low antitumor activity against MCF-7 cells, with an IC50 value of 97.6 µg/mL. dmed.org.ua In contrast, other studies on different 1,3,4-thiadiazole derivatives have reported more potent activity. For instance, a series of 1,3,4-thiadiazole-linked phthalimide (B116566) derivatives showed cytotoxicity against MCF-7 cells, with the most active compound having an IC50 of 27.21 μM. nih.gov Another study found that a novel 2,5-disubstituted 1,3,4-thiadiazole derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, exhibited an IC50 value of 49.6 µM against MCF-7 and 53.4 µM against MDA-MB-231 cells. mdpi.com Furthermore, a derivative identified as compound 4y showed promising cytotoxic activity against MCF-7 cells with an IC50 value of 0.084 mmol L-1. researchgate.net

Table 2: In Vitro Cytotoxicity of this compound Derivatives against Breast Carcinoma Cells

| Compound | Cell Line | IC50 Value |

|---|---|---|

| N-(5-methyl- nih.govdmed.org.uaresearchgate.netthiadiazol-2-yl)propionamide | MCF-7 | 97.6 µg/mL dmed.org.ua |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 µM mdpi.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 µM mdpi.com |

| Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) | MCF-7 | 0.084 mmol L-1 researchgate.net |

| 4-nitrobenzoyl-linked phthalimide derivative | MCF-7 | 27.21 µM nih.gov |

| 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) | MCF-7 | 23.29 µM nih.gov |

| Compound 6 (a 2-amino-1,3,4-thiadiazole derivative) | MCF-7 | More potent than Doxorubicin ujpronline.com |

Derivatives of 1,3,4-thiadiazole have shown notable activity against leukemia cell lines. The human myeloid leukemia HL-60 cells were found to be sensitive to N-(5-methyl- nih.govdmed.org.uaresearchgate.netthiadiazol-2-yl)propionamide, with an IC50 value of 45.2 μg/mL. dmed.org.ua The antiproliferative activity of this specific compound was ranked higher against leukemia cells than against breast carcinoma cells. dmed.org.ua Other related compounds, such as N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl) phenyl)amino)1,3,4thiadiazol2 yl)thio)acetamide, have demonstrated inhibitory effects on the viability of human leukemia K562 cells with an IC50 value of 33.0 μM. dmed.org.ua This indicates that the 1,3,4-thiadiazole core is a viable scaffold for developing agents against leukemia. dmed.org.ua

Table 3: In Vitro Cytotoxicity of this compound Derivatives against Leukemia Cells

| Compound | Cell Line | IC50 Value |

|---|---|---|

| N-(5-methyl- nih.govdmed.org.uaresearchgate.netthiadiazol-2-yl)propionamide | HL-60 | 45.2 µg/mL dmed.org.ua |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 | 33.0 µM dmed.org.ua |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Jurkat | 17.9 µM dmed.org.ua |

The in vitro activity of N-(5-methyl- nih.govdmed.org.uaresearchgate.netthiadiazol-2-yl)propionamide against the human lung carcinoma A549 cell line has been investigated. However, the compound did not reach the IC50 value at a concentration of 100 μg/mL, suggesting limited potency against this specific cell line under the tested conditions. dmed.org.ua In contrast, other novel 1,3,4-thiadiazole derivatives have shown more promising results. For example, compound 4y , an acetamide derivative, displayed significant cytotoxic activity against A549 cancer cells with an IC50 value of 0.034 mmol L-1, a potency level that was compared favorably with cisplatin. researchgate.net

Table 4: In Vitro Cytotoxicity of this compound Derivatives against A549 Lung Carcinoma Cells

| Compound | Cell Line | IC50 Value |

|---|---|---|

| N-(5-methyl- nih.govdmed.org.uaresearchgate.netthiadiazol-2-yl)propionamide | A549 | >100 µg/mL dmed.org.ua |

| Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) | A549 | 0.034 mmol L-1 researchgate.net |

The anticancer activity of the 1,3,4-thiadiazole scaffold has been evaluated against various colon carcinoma cell lines. One derivative demonstrated cytotoxicity towards human colon carcinoma HCT116 cells with a GI50 value of 3.8 μg/mL. dmed.org.ua Another study focusing on a series of 1,3,4-thiadiazole-linked phthalimide derivatives found that the most potent compound exhibited an IC50 of 23.83 μM against the HT-29 human colon cancer cell line. nih.gov A novel compound, 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine), showed a strong anti-proliferative effect against the LoVo cancer line with an IC50 value of 2.44 µM after 48 hours of incubation. nih.gov

Table 5: In Vitro Cytotoxicity of this compound Derivatives against Colon Carcinoma Cells

| Compound | Cell Line | IC50 / GI50 Value |

|---|---|---|

| Unspecified 1,3,4-thiadiazole derivative | HCT-116 | GI50 = 3.8 µg/mL dmed.org.ua |

| 4-nitrobenzoyl-linked phthalimide derivative | HT-29 | IC50 = 23.83 µM nih.gov |

| 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) | LoVo | IC50 = 2.44 µM nih.gov |

| Pyridine derivatives 18a–h | HCT-116 | IC50 = 2.03–37.56 μM mdpi.com |

Cell Proliferation Inhibition Assays (e.g., MTT assay, CCK-8 assay, SRB assay)

To quantify the cytotoxic effects of this compound and its analogs, researchers employ various in vitro cell proliferation and viability assays. These methods are crucial for initial screening and determining the concentration-dependent efficacy of new compounds.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. nih.gov It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. nih.govscispace.com The intensity of the resulting color is proportional to the number of metabolically active, and therefore viable, cells. nih.gov This assay has been frequently used to determine the IC₅₀ values of 1,3,4-thiadiazole derivatives in cancer cell lines. nih.govresearchgate.net However, the accuracy of the MTT assay can be influenced by the metabolic state of the cells, which may vary under different experimental conditions. nih.gov

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method used to assess cell viability. In a study on (1,3,4-thiadiazol-2-yl)-acrylamide derivatives, a CCK-8 assay was used to test their cytotoxic effects on acute leukemia tumor cell lines. nih.gov This assay provides a sensitive and convenient way to measure cell proliferation and cytotoxicity. nih.govresearchgate.net

SRB Assay: The Sulforhodamine B (SRB) assay is a method based on the measurement of total cellular protein content. scispace.comnih.gov SRB, an aminoxanthene dye, binds stoichiometrically to basic amino acid residues of cellular proteins under acidic conditions. scispace.com The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number. scispace.comnih.gov Unlike the MTT assay, the SRB method stains total protein and is not dependent on cell metabolism, which can be an advantage. scispace.com The SRB assay is known for its high reproducibility and stability, making it suitable for large-scale screening of potential anticancer compounds. scispace.comscispace.com

Differential Cytotoxicity and Selectivity Towards Non-Tumor Cells

A critical aspect of developing new anticancer agents is their selectivity, meaning their ability to kill cancer cells while sparing normal, healthy cells. Research into (1,3,4-thiadiazol-2-yl)-acrylamide derivatives has shown encouraging results in this area. nih.gov While several compounds in this class exhibited potent cytotoxic activity against acute leukemia cell lines (RS4;11 and HL-60) with IC₅₀ values in the low micromolar range (1-5 µM), they showed minimal effect on normal human embryonic kidney cells (HEK-293T). nih.gov For these normal cells, the IC₅₀ values were greater than 50 µM, indicating a significant degree of selectivity and a favorable therapeutic window. nih.gov This suggests that this class of compounds holds promise for development as drug candidates with potentially reduced side effects. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, derivatives of the 1,3,4-thiadiazole ring have been investigated for their potential to combat microbial infections.

Antibacterial Efficacy (against Gram-positive and Gram-negative bacteria)

The 1,3,4-thiadiazole nucleus is a component of many compounds tested for antibacterial activity. Studies on 2-amino-1,3,4-thiadiazole derivatives have shown that their efficacy can vary significantly based on the chemical groups attached to the core structure. nih.gov For instance, certain substitutions can confer potent activity against Gram-positive bacteria such as Staphylococcus aureus and Corynebacterium diphtheriae, while showing weaker activity against Gram-negative bacteria. nih.gov Conversely, other derivatives have been found to be active against Gram-negative species like E. coli and P. aeruginosa. nih.gov The difference in activity is often attributed to the structural variations in the cell walls of Gram-positive and Gram-negative bacteria. nih.gov However, not all derivatives are active; one study on 4-prop-2-ynyl-3-butyl-benzo-[e] nih.govnih.govnih.gov-thiadiazine-1,1-dioxide found it possessed no antibacterial activity against a panel of clinical isolates when compared to commercial antibiotics. ajphs.com

Antifungal Efficacy (e.g., against Candida albicans)

The search for new antifungal agents has also led researchers to explore 1,3,4-thiadiazole derivatives. These compounds have shown promise against pathogenic fungi, particularly Candida albicans, a common cause of opportunistic infections. nih.gov A study investigating various N-heterocyclic thioamides found that derivatives containing the 1,3,4-thiadiazole ring had a strong correlation between their electronic properties and their biological activity against C. albicans. nih.gov The activity of many of the tested thioamides was greater than that of reference drugs. nih.gov Other research has also highlighted that specific substitutions on the 1,3,4-thiadiazole ring, such as those with oxygenated groups on an attached phenyl ring, can impart significant antifungal activity against C. albicans. nih.gov

Antiviral Potential

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated notable antiviral activity against a variety of viruses. The structural features of these compounds allow for interactions with viral-specific pathways, inhibiting replication and proliferation.

Research has shown that certain 2-amino-1,3,4-thiadiazole derivatives possess anti-HIV properties. The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl on an N-aryl substituent, has been found to enhance anti-HIV-1 activity. nih.gov For instance, 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide displayed in vitro inhibitory activity against both HIV-1 (strain IIIB) and HIV-2 (strain ROD) with EC50 values of 0.96 μg/mL and 2.92 μg/mL, respectively. nih.gov

Furthermore, a derivative identified as N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide has been reported as an inhibitor of the Influenza A H3N2 virus subtype, with an EC50 value of 31.4 μM. nih.gov In the agricultural sector, novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives have been synthesized and shown to have protective activity against the Tobacco Mosaic Virus (TMV). mdpi.com One of the most effective compounds in this series, E2, had an EC50 of 203.5 μg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 μg/mL). mdpi.com

| Compound | Virus | Activity | Reference |

|---|---|---|---|

| 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide | HIV-1 (IIIB) | EC50: 0.96 μg/mL | nih.gov |

| 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide | HIV-2 (ROD) | EC50: 2.92 μg/mL | nih.gov |

| N-{3-(Methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide | Influenza A (H3N2) | EC50: 31.4 μM | nih.gov |

| Compound E2 (a 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative) | Tobacco Mosaic Virus (TMV) | EC50: 203.5 μg/mL (Protective activity) | mdpi.com |

| Ningnanmycin (Reference) | Tobacco Mosaic Virus (TMV) | EC50: 261.4 μg/mL (Protective activity) | mdpi.com |

Anti-Tuberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tuberculosis agents. The 1,3,4-thiadiazole ring is a key component in several compounds investigated for this purpose.

A series of alkyl alpha-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetic acid esters were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. nih.gov The most potent compound in this series was n-propyl alpha-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetate, which exhibited a Minimum Inhibitory Concentration (MIC) of 0.39 microg/ml. nih.gov In another study, two series of 2- and 3-[5-(nitroaryl)-1,3,4-thiadiazol-2-ylthio, sulfinyl and sulfonyl] propionic acid alkyl esters were screened, with propyl 3-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylthio]propionate being the most active, showing an MIC of 1.56 microgml(-1). nih.gov

Furthermore, N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea derivatives were tested for their inhibitory activity against the H37Rv strain. The derivative with a cyclohexyl group demonstrated the highest inhibition at 67% at a concentration of 6.25 μg/mL. cbijournal.com

| Compound Series/Derivative | Specific Compound | Activity (MIC) | Reference |

|---|---|---|---|

| Alkyl alpha-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetic acid esters | n-Propyl alpha-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetate | 0.39 microg/ml | nih.gov |

| [5-(Nitroaryl)-1,3,4-thiadiazol-2-ylthio]propionic acid alkyl esters | Propyl 3-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylthio]propionate | 1.56 microgml(-1) | nih.gov |

| N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas | Derivative with cyclohexyl group | 67% inhibition at 6.25 μg/mL | cbijournal.com |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new, effective treatments are urgently needed. Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds with significant antileishmanial potential.

A series of novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines bearing an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety were synthesized and evaluated for their in vitro activity against the promastigote form of Leishmania major. nih.gov Many of these compounds showed good antileishmanial activity. nih.gov The 4-methylbenzyl analog was identified as the most active, significantly reducing the number of intracellular amastigotes per macrophage. nih.gov

In another study, (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran were synthesized and tested against L. major promastigotes. researchgate.net The most potent compounds, N-(3,4-dimethoxyphenethyl)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio) acetamide and 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)-N-propylacetamide, had IC50 values below 20 µM. researchgate.net Furthermore, a series of 1,3,4-thiadiazole analogs were evaluated against L. donovani promastigotes, with one compound showing an IC50 value of 0.495 μM. nih.gov

| Compound Series | Specific Compound | Leishmania Species | Activity (IC50) | Reference |

|---|---|---|---|---|

| (1,3,4-Thiadiazol-2-ylthio)acetamides | N-(3,4-Dimethoxyphenethyl)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio) acetamide | L. major (promastigotes) | < 20 µM | researchgate.net |

| (1,3,4-Thiadiazol-2-ylthio)acetamides | 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)-N-propylacetamide | L. major (promastigotes) | < 20 µM | researchgate.net |

| 1,3,4-Thiadiazole analogs | Compound 7 | L. donovani (promastigotes) | 0.495 μM | nih.gov |

| 5-Nitrofuran thiadiazole with propyl benzamidine (B55565) substituent | Compound 8 | L. major (promastigotes) | 0.08 μM | nih.gov |

Anti-inflammatory and Analgesic Activities

The 1,3,4-thiadiazole scaffold has been incorporated into various molecules to develop novel anti-inflammatory and analgesic agents. These compounds often target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

A study on a synthesized 1,3,4-thiadiazole derivative, 5-(5-(phenyl amino)-1,3,4 thiadiazole-2yl) benzene (B151609) 1, 2,3 triol, demonstrated its anti-inflammatory potential through the inhibition of cyclooxygenase and lipoxygenase. jocpr.com In an in vivo carrageenan-induced paw edema model in rats, a series of 2,6-diaryl-imidazo[2,1-b] nih.govjocpr.comdoaj.orgthiadiazole derivatives were evaluated. nih.gov One compound from this series showed better anti-inflammatory activity than the standard drug, diclofenac. nih.gov

The analgesic effects of these derivatives have often been assessed using the acetic acid-induced writhing test in mice. jnu.ac.bdnih.gov This test induces a painful response that can be inhibited by analgesic compounds. Several novel N-{[5-(substituted)-1,3,4-thiadiazole-2-yl] carbamothioyl} derivatives have shown significant anti-inflammatory activity in the carrageenan-induced paw edema model, with efficacy comparable to indomethacin. ijmtlm.org

| Compound Series/Derivative | Test Model | Observed Effect | Reference |

|---|---|---|---|

| 5-(5-(Phenyl amino)-1,3,4 thiadiazole-2yl) benzene 1, 2,3 triol | In vitro COX/LOX inhibition | Inhibited cyclooxygenase and lipoxygenase | jocpr.com |

| 2,6-Diaryl-imidazo[2,1-b] nih.govjocpr.comdoaj.orgthiadiazole derivatives | Carrageenan-induced rat paw edema | One compound more active than diclofenac | nih.gov |

| N-{[5-(Substituted)-1,3,4-thiadiazole-2-yl] carbamothioyl} derivatives | Carrageenan-induced rat paw edema | Activity comparable to indomethacin | ijmtlm.org |

Diuretic Activities

Certain derivatives of 1,3,4-thiadiazole have been investigated for their diuretic properties, showing potential as alternatives to existing diuretic drugs. The well-known diuretic acetazolamide (B1664987) itself contains a 1,3,4-thiadiazole ring. doaj.org

A study focused on N-(1,3,4-thiadiazol-2-yl)substituted amides of alkanecarboxylic acids revealed pronounced diuretic properties. doaj.org Notably, the compound N-(5-methyl- nih.govjocpr.comdoaj.orgthiadiazol-2-yl) propionamide demonstrated a significant diuretic effect, increasing daily diuresis in white rats by 2.47 times compared to the intact control. doaj.org This effect was 1.6 times greater than that of hydrochlorothiazide (B1673439) and 1.75 times greater than acetazolamide. doaj.org

Further research into 5- and 2-thioate derivatives of 1,3,4-thiadiazoles also showed an increase in the urinary excretion of both water and electrolytes in Swiss albino mice. scispace.comnih.govresearchgate.net Specifically, 5-methyl-substituted derivatives of 1,3,4-thiadiazoles exhibited significant diuretic activity. scispace.comnih.govresearchgate.net The highest diuretic activity in one study was observed for a para-nitro-substituted benzene ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole. scispace.comresearchgate.net

| Compound | Test Animal | Diuretic Effect | Comparison | Reference |

|---|---|---|---|---|

| N-(5-Methyl- nih.govjocpr.comdoaj.orgthiadiazol-2-yl) propionamide | White rats | 2.47-fold increase in daily diuresis vs. control | 1.6x > Hydrochlorothiazide, 1.75x > Acetazolamide | doaj.org |

| 5-Methyl-1,3,4-thiadiazole with para-nitro-substituted benzene ring at 2-thioate group | Swiss albino mice | Highest diuretic activity (0.82) in the series | - | scispace.comresearchgate.net |

Other Noteworthy Biological Activities

In addition to the aforementioned activities, some 1,3,4-thiadiazole derivatives have been noted for their potential cardioprotective effects. A study investigating the biological activities of N-(5-methyl- nih.govjocpr.comdoaj.orgthiadiazol-2-yl)propionamide mentioned that the compound possesses cardioprotective effects, alongside its diuretic, anti-inflammatory, and anticancer activities. dmed.org.ua Another related compound, Thiotriazoline, has been shown to enhance the activation of genes involved in cellular defense against oxidative stress and reduce the intensity of nitrosative stress, which are important mechanisms for cardioprotection. mdpi.com

Anticonvulsant Properties

The 1,3,4-thiadiazole nucleus is a structural component of interest in the development of new anticonvulsant agents. Various derivatives have been synthesized and evaluated in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, which are standard screening methods for potential antiepileptic drugs. The proposed mechanism for the anticonvulsant action of some 1,3,4-thiadiazole derivatives involves the modulation of the GABAergic system, specifically by interacting with GABA-A receptors to enhance chloride ion influx, which leads to neuronal inhibition.

However, specific studies detailing the anticonvulsant profile of this compound, including its efficacy (e.g., ED₅₀ values) or neurotoxicity in established animal models, are not available in the reviewed literature. Research in this area has predominantly focused on more complex analogues where substitutions on the thiadiazole ring or modifications of the amide side chain are explored to optimize activity. For instance, significant anticonvulsant activity has been reported for related compounds such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane (B18724) amide.

Antidepressant and Anxiolytic Actions

Derivatives of 1,3,4-thiadiazole have also been investigated for their potential as central nervous system agents, with some compounds exhibiting antidepressant and anxiolytic properties. Preclinical screening for these activities often involves behavioral models in rodents, such as the forced swim test or tail suspension test for antidepressant effects, and elevated plus maze or marble-burying tests for anxiolytic potential.

Scientific investigations have demonstrated that certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives possess notable antidepressant and anxiolytic activities, with potencies comparable to reference drugs like imipramine (B1671792) and diazepam in some cases. The development of novel thiadiazole derivatives continues to be an active area of research for new psychopharmacological agents.

Despite the promising results for the broader chemical class, there is no specific information in the searched literature detailing the evaluation of this compound for antidepressant or anxiolytic actions. Consequently, no detailed research findings or data tables on its specific effects in behavioral models can be provided.

Mechanisms of Action and Molecular Targets

Enzyme Inhibition

The 1,3,4-thiadiazole (B1197879) ring is a versatile pharmacophore that has been successfully incorporated into the design of potent inhibitors for a variety of enzymes. The following sections detail the inhibitory activity of N-(1,3,4-thiadiazol-2-yl)propionamide and its derivatives against several important classes of enzymes.

Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. Some of these compounds have shown selective inhibition of COX-1 or COX-2. For instance, a series of 4-methylthiazole-based thiazolidinones incorporating a 1,3,4-thiadiazole moiety were identified as effective COX-1 inhibitors. nih.gov Three of the most active compounds in this series demonstrated IC50 values of 1.08, 1.12, and 9.62 µM against COX-1, proving to be more potent than the standard drugs ibuprofen (B1674241) (IC50 = 12.7 µM) and naproxen (B1676952) (IC50 = 40.10 µM). nih.gov Conversely, other research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net A series of sulfonamide-containing 1,3,4-thiadiazole derivatives were identified as potent COX-2 inhibitors, with IC50 values ranging from 0.32 to 0.37 µM. nih.gov

Table 1: Cyclooxygenase (COX) Inhibition by 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a key feature in a number of potent carbonic anhydrase (CA) inhibitors. nih.gov Specifically, derivatives of 1,3,4-thiadiazole-2-sulfonamide (B11770387) have demonstrated inhibition constants in the nanomolar range against isozymes II and IV. nih.gov Certain 1,3,4-thiadiazole-2-thione derivatives have also been synthesized and evaluated for their inhibitory effects on human CA isozymes I, II, and the tumor-associated IX. nih.gov One such derivative exhibited a K(I) value of 1.25 µM against hCA IX. nih.gov Docking studies suggest that the thione group of these compounds can act as a zinc-binding moiety within the enzyme's active site. nih.gov Furthermore, a series of 1,3,4-thiadiazole-thiazolidinone hybrids have been synthesized, with one compound showing an IC50 value of 0.402 µM, which is more potent than the standard drug acetazolamide (B1664987) (IC50 = 0.998 µM). rsc.org

Table 2: Carbonic Anhydrase (CA) Inhibition by 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold has been utilized in the development of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways. Notably, derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Some benzothiazoles bearing a 1,3,4-thiadiazole moiety have been synthesized as dual inhibitors of BRAF and VEGFR-2 kinases. mdpi.com One of the most potent compounds from this series exhibited IC50 values of 0.071 µM and 0.194 µM against BRAF and VEGFR-2, respectively. mdpi.com Computational studies have also explored 1,3,4-oxadiazole (B1194373) derivatives, bioisosteres of thiadiazoles, as potential VEGFR-2 inhibitors. nih.gov

Table 3: Kinase Inhibition by 1,3,4-Thiadiazole Derivatives

A series of non-peptide matrix metalloproteinase (MMP) inhibitors have been developed based on a 6H-1,3,4-thiadiazine scaffold, a close relative of the 1,3,4-thiadiazole ring. nih.govelsevierpure.com Through structural optimization, a selective inhibitor for MMP-9 was produced with a high affinity (Ki = 40 nM). nih.govelsevierpure.com The design of these inhibitors involves an amino group at the 2-position of the thiadiazine ring acting as a chelating agent for the catalytic zinc ion. nih.govelsevierpure.com Additionally, 5-substituted-1,3,4-thiadiazole-2-thione inhibitors have been characterized, with crystallographic studies revealing that they coordinate to the catalytic zinc of stromelysin (MMP-3) via an exocyclic sulfur atom. nih.gov

Table 4: Matrix Metalloproteinase (MMP) Inhibition by Thiadiazine/Thiadiazole Derivatives

The 1,3,4-thiadiazole moiety has been incorporated into compounds designed as fatty acid synthase (FASN) inhibitors. FASN is a key enzyme in the de novo biosynthesis of fatty acids, and its inhibition is a target for cancer therapy. Patent literature describes compounds containing a thiadiazole ring as inhibitors of fatty acid synthase for use in treating drug-resistant cancers. google.com While specific inhibitory concentrations for this compound itself are not detailed, the inclusion of the thiadiazole core in patented FASN inhibitors highlights its relevance in this area.

Interference with DNA Replication Processes (as a bioisostere of pyrimidine)

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in drug design. nih.govmdpi.com The 1,3,4-thiadiazole ring can be considered a bioisostere of other heterocycles, including pyrimidines, which are fundamental components of DNA. acs.org This mimicry suggests a potential mechanism of action where thiadiazole-containing compounds could interfere with DNA replication processes. By acting as a pyrimidine (B1678525) analogue, these compounds could potentially be incorporated into DNA or bind to enzymes involved in nucleotide metabolism, thereby disrupting DNA synthesis. researchgate.netnih.gov This bioisosteric relationship provides a rationale for the observed anticancer activities of some 1,3,4-thiadiazole derivatives. researchgate.net

Modulation of Cellular Pathways (e.g., DDR, p53 activation)

The 1,3,4-thiadiazole nucleus is a component of various compounds that can influence critical cellular processes such as the DNA Damage Response (DDR) and p53 activation. The tumor suppressor protein p53 plays a pivotal role in orchestrating cellular responses to DNA damage, including cell cycle arrest, apoptosis, and DNA repair. While direct studies on this compound's effect on these pathways are not available, related 1,3,4-thiadiazole derivatives have been shown to interfere with DNA replication processes, a characteristic that allows them to inhibit the proliferation of cancer cells. nih.gov

For instance, certain organometallic complexes incorporating different ligands have demonstrated potency in p53 mutant colon cells and can induce cell cycle arrest. researchgate.net Furthermore, some ruthenium complexes have been identified as potent inhibitors of poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair mechanisms. researchgate.net The anticancer activity of some 2-amino-1,3,4-thiadiazole (B1665364) derivatives has been linked to their ability to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. nih.gov

Disruption of Microbial Structures

The antimicrobial potential of the 1,3,4-thiadiazole class of compounds is well-documented. nih.gov

Microbial Membrane Disruption

While the precise mechanism of microbial membrane disruption by this compound has not been specifically elucidated, the general antimicrobial activity of N-(1,3,4-thiadiazol-2-yl) amide derivatives has been reported. In a study evaluating a series of such compounds, activity was observed against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. The nature of the substituent on the amide group significantly influences the antimicrobial potency.

Antimicrobial Activity of Representative N-(1,3,4-Thiadiazol-2-yl) Amide Derivatives

| Compound | Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs B. subtilis | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |

|---|---|---|---|---|---|

| 4f | (structure not specified) | 3.12 | 3.12 | 12.5 | 6.25 |

| Other derivatives | (various) | - | - | - | - |

This table presents data for related compounds to illustrate the potential activity of this chemical class.

Biofilm Formation Inhibition

Bacterial biofilm formation presents a significant challenge in treating infections due to increased resistance to antimicrobial agents. Certain derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of biofilm formation. While specific data for this compound is not available, the broader class of compounds shows promise in this area. The mechanism often involves interfering with the initial stages of bacterial attachment to surfaces, a critical step in biofilm development.

Interaction with Glucocorticoid Receptors

Currently, there is no available scientific literature describing the interaction of this compound or other 1,3,4-thiadiazole derivatives with glucocorticoid receptors.

Potential for Cell Membrane Penetration (Mesoionic Nature)

A key characteristic of the 1,3,4-thiadiazole ring system is its mesoionic nature. nih.gov Mesoionic compounds are neutral molecules that possess delocalized positive and negative charges. This property is believed to facilitate the crossing of cellular membranes, allowing these compounds to interact effectively with intracellular biological targets such as proteins and nucleic acids. nih.gov This enhanced membrane permeability can contribute to good oral absorption and bioavailability for drugs containing this scaffold. nih.gov

Structure Activity Relationship Sar Studies

Influence of Substituents on the Thiadiazole Ring

The 1,3,4-thiadiazole (B1197879) ring is a core component for the biological activity of these compounds, largely due to its electron-deficient nature and its role as a bioisostere of pyrimidine (B1678525), allowing it to potentially interfere with DNA replication processes. nih.govresearchgate.net The mesoionic character of the 1,3,4-thiadiazole ring facilitates crossing cellular membranes and interacting with biological targets. nih.govchemmethod.com The substituents at the C5 position of the thiadiazole ring play a crucial role in modulating the biological activity. researchgate.netmdpi.com

Impact of Alkyl and Aryl Groups at Position 5

The introduction of various alkyl and aryl groups at the 5-position of the 1,3,4-thiadiazole ring has a profound impact on the biological activity of the resulting compounds. Studies have shown that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity. scilit.com

For instance, in a series of 1,3,4-thiadiazole derivatives, the presence of an aromatic ring at the 5th position of the 1,3,4-thiadiazole core was found to generally enhance anticancer effects. nih.gov The specific substitution pattern on this aryl ring further refines the activity. For example, derivatives with a 3-fluorophenyl substituent have demonstrated significant activity against prostate and colon cancer cell lines. scilit.com In another study, compounds with a methyl group at the 5th position of the thiadiazole ring showed notable diuretic activity. mdpi.com The presence of a propyl group at the C5 position has also been explored, leading to compounds with moderate herbicidal activity. asianpubs.org

The following table summarizes the activity of some 5-substituted 1,3,4-thiadiazole derivatives:

| Compound | 5-Substituent | Activity | Cell Line/Target | IC50/EC50 |

| 1 | 3-Fluorophenyl | Anticancer | HT-29 | 33.67 µM scilit.com |

| 2 | 3-Fluorophenyl | Anticancer | PC-3 | 64.46 µM scilit.com |

| 3 | 4-Chlorophenyl | Anticancer | MCF-7 | 3.77-24.79 µg/mL mdpi.com |

| 4 | Methyl | Diuretic | - | - mdpi.com |

| 5 | Propyl | Herbicidal | Brassica campestris | Moderate Activity asianpubs.org |

Effects of Halogenation and Other Substitutions on Activity

Halogenation of the aryl ring at the 5-position of the 1,3,4-thiadiazole has been shown to be a key factor in enhancing biological activity. For instance, in a series of EGFR/HER-2 dual-target inhibitors, derivatives with a halogenated phenyl group exhibited higher potency. nih.gov The activity increased with the size of the halogen, with brominated compounds being more potent than chlorinated and fluorinated analogs. nih.gov Specifically, bromophenyl substituted derivatives showed strong cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range. mdpi.com

The position of the halogen on the phenyl ring also matters. For example, chloro and fluoro substituents at the second position of the phenyl ring enhance antifungal activity more effectively than when placed at the fourth position. nih.gov Furthermore, the introduction of a strong electron-withdrawing group on the benzene (B151609) ring of a thiazole-phenyl moiety can lead to a dramatic loss of activity in some cases, indicating a delicate electronic balance is required for optimal potency.

Conversely, electron-donating groups can also positively influence activity. For example, a compound with a 3,4,5-trimethoxy substituent on the phenyl ring showed potent anticancer activity against a panel of human cancer cell lines. ucsf.edu

Role of the Amide Linker and Alkane Chain

The amide linker and the associated alkane chain are critical for the biological activity of N-(1,3,4-thiadiazol-2-yl)propionamide and its analogs. The amide group can participate in hydrogen bonding interactions with biological targets, which is a crucial aspect of molecular recognition. ucsf.edu

The length and nature of the alkane chain in N-(1,3,4-thiadiazol-2-yl)alkanamides can influence the molecule's lipophilicity and conformational flexibility, thereby affecting its ability to reach and bind to its target. While specific studies on varying the propionamide (B166681) chain length for this exact scaffold are not abundant, research on related structures provides valuable insights. For instance, in a series of N-acylated 1,2,4-triazol-5-amines, the introduction of an amide fragment with different alkane substituents significantly modulated the inhibitory activity against coagulation factors. researchgate.net The study highlighted that the amide moiety introduces three-dimensional properties that allow the compounds to access binding sites that were previously unaddressed. researchgate.net

In the context of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, the cyclopropane (B1198618) ring attached to the amide carbonyl was considered an active group in drug design. asianpubs.org This suggests that modifications of the "propionamide" part, such as introducing cyclic structures or varying the chain length, can be a viable strategy to modulate biological activity.

Stereochemical Considerations in Biological Activity

Stereochemistry can play a pivotal role in the biological activity of therapeutic agents, as different enantiomers or diastereomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While specific studies on the stereochemistry of this compound are not extensively documented in the provided search results, general principles of stereochemistry in drug action are applicable.

The introduction of a chiral center, for instance by substitution on the propionamide chain, could lead to enantiomers with different biological activities. This is because the spatial arrangement of substituents around a chiral carbon can lead to differential binding affinities with a chiral biological target, such as a receptor or an enzyme active site. nih.gov For a molecule to be chiral, it must have at least one chiral center and not have a plane of symmetry. ucsf.edu

In a related context, a study on novel chiral 1,3,4-thiadiazole based bis-arylsulfonamides found that the synthesized compounds displayed significant inhibitory activity against HIV-1, suggesting that the specific stereochemical arrangement was crucial for its activity. mdpi.com Therefore, it is plausible that the R and S enantiomers of a chiral derivative of this compound could have different potencies and efficacies.

Correlation between Structural Features and Specific Target Binding

The structural features of this compound and its analogs are directly correlated with their binding to specific biological targets. The 1,3,4-thiadiazole ring is a key pharmacophoric element that often engages in crucial interactions within the binding pocket of target proteins. mdpi.com

Molecular docking studies on various 1,3,4-thiadiazole derivatives have provided insights into their binding modes. For instance, in the inhibition of VEGFR-2, the 1,3,4-thiadiazole moiety has been shown to play a vital role in binding and stability. mdpi.com The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, forming interactions with key amino acid residues in the active site. nih.govmdpi.com For example, the nitrogen at the third position of the thiadiazole ring has been observed to form a hydrogen bond with the hydroxyl group of a tyrosine residue in the active site of fungal enzymes. nih.gov

The amide linker also contributes significantly to target binding. The oxygen and NH group of the amide can participate in hydrogen bonding, further anchoring the molecule in the binding site. ucsf.edu In a study of 1,3,4-thiadiazole-benzimidazole derivatives, a compound with a 3,4,5-trimethoxy substituent showed two hydrogen bonding contacts through its amide group with phenylalanine and tyrosine residues, along with hydrophobic interactions, leading to a high binding affinity. ucsf.edu

General Pharmacophoric Requirements for Biological Effects

Based on the available structure-activity relationship data, a general pharmacophoric model for the biological effects of this compound derivatives can be proposed. This model highlights the key structural features essential for activity.

The essential pharmacophoric features include:

A 1,3,4-thiadiazole ring: This heterocyclic system is a crucial scaffold, likely acting as a bioisostere for endogenous purines or pyrimidines and participating in key interactions with the target. nih.gov

A substituent at the C5 position: The nature of this substituent significantly modulates activity. An aromatic ring at this position is often beneficial, with its potency further tunable by substitutions on the ring itself. nih.govscilit.com Both electron-withdrawing (e.g., halogens) and electron-donating (e.g., methoxy) groups can enhance activity depending on the target. nih.govucsf.edu

An amide linker at the C2 position: This linker is important for establishing hydrogen bond interactions with the target protein. ucsf.edu The carbonyl oxygen and the amide hydrogen are key interaction points.

An alkyl or substituted alkyl group attached to the amide: This portion of the molecule can influence physicochemical properties like lipophilicity and can be modified to improve potency and selectivity. researchgate.netasianpubs.org

A ligand-based pharmacophore model for VEGFR-2 inhibitors identified hydrogen bond donors and acceptors within a diamine linkage, along with hydrophobic regions at the terminal ends of the molecule, as critical for activity. mdpi.comnih.gov This aligns with the general requirements observed for this compound derivatives, where the thiadiazole and amide moieties can provide the necessary hydrogen bonding features, and the substituents can occupy hydrophobic pockets in the target's active site.

Computational Chemistry and Molecular Modeling

Molecular Docking Investigations

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein's active site. For derivatives of the 1,3,4-thiadiazole (B1197879) scaffold, docking studies have been instrumental in elucidating their mechanism of action against various enzymes.

Ligand-Protein Interaction Analysis (e.g., with COX-2, VEGFR-2, Carbonic Anhydrases, specific enzyme active sites)

Molecular docking simulations have successfully identified key interactions between N-(1,3,4-Thiadiazol-2-yl)propionamide analogs and several important protein targets.

Cyclooxygenase-2 (COX-2): Docking studies of 1,3,4-thiadiazole-thiazolidinone hybrids have been performed to understand their anti-inflammatory activity. These studies revealed that the most active compounds can fit within the COX-2 active site, occupying the same region as known inhibitors like meloxicam. nih.govmdpi.com Key interactions observed include hydrogen bonds with critical residues such as Arg120, Ser530, and Met522, as well as hydrophobic interactions with residues like Val349, Leu352, and Phe518, which stabilize the ligand-protein complex. mdpi.com The primary structural difference between COX-1 and COX-2 active sites, namely the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2, creates an accessible secondary pocket that thiadiazole derivatives can exploit for selective binding. mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The 1,3,4-thiadiazole scaffold is a key feature in the design of VEGFR-2 inhibitors for anticancer applications. nih.gov Docking studies on N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, which are structurally similar to the propionamide (B166681) analog, identified VEGFR-2 as a potential molecular target. nih.gov The analysis showed that these compounds fit well into the ATP-binding site of the VEGFR-2 kinase domain. nih.govmdpi.com Crucial hydrogen bond interactions are frequently observed with the backbone of key amino acid residues like GLU885 and ASP1046, which are essential for stabilizing the ligand within the binding pocket. mdpi.com One study found that the most potent inhibitor also exhibited the most favorable orientation in the docking simulation. nih.gov

Carbonic Anhydrases (CAs): Numerous 1,3,4-thiadiazole derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.govarabjchem.org Docking studies revealed that these compounds bind effectively within the active site cavity. researchgate.net For sulfonamide-containing thiadiazole derivatives, a primary interaction involves the coordination of the sulfonamide nitrogen with the catalytic zinc ion in the active site. researchgate.net In non-sulfonamide inhibitors, such as 1,3,4-thiadiazole-2-thione derivatives, the thione group can act as the zinc-binding moiety. nih.gov Additional hydrogen bonds with residues like Thr199 and hydrophobic interactions with Leu198 and Gln92 further anchor the inhibitors. researchgate.netnih.gov

Other Enzyme Active Sites:

6-Phosphogluconate Dehydrogenase (6PGD): A series of N-(1,3,4-thiadiazol-2-yl)amide derivatives were identified as uncompetitive inhibitors of 6PGD, a potential target for cancer therapy. nih.gov

Peptide Deformylase (PDF): Modeling studies of 1,3,4-thiadiazoles as PDF inhibitors showed interactions with amino acid residues Gly45, Gly89, Cys90, and Ile128, which are crucial for inhibitor potency. psu.edu

Prediction of Binding Poses and Affinities

Computational studies not only predict the binding mode but also estimate the binding affinity, often expressed as a docking score or binding energy (kcal/mol). These values help in prioritizing compounds for synthesis and biological testing.

For 1,3,4-thiadiazole derivatives, lower (more negative) binding energies typically correlate with higher inhibitory activity. For instance, in a study of novel bis- nih.govnih.govarabjchem.orgthiadiazolimines targeting the main protease of SARS-CoV-2, the compound with the best average binding energy (−7.50 kcal/mol) was identified as a promising candidate. nih.gov Similarly, studies on 1,3,4-thiadiazole derivatives targeting ADP-sugar pyrophosphatase reported a lead compound with a docking score of -8.9 kcal/mol. researchgate.net

The binding affinities for various 1,3,4-thiadiazole derivatives against different targets are summarized below.

| Compound Series | Target Enzyme | Reported Binding Affinity/Score | Reference |

|---|---|---|---|

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives | VEGFR-2 | IC50 values of 7.4–11.5 nM for active compounds | nih.gov |

| 1,3,4-thiadiazole-2-thione derivatives | Carbonic Anhydrase IX (hCA IX) | Kᵢ value of 1.25 µM for the most active compound | nih.gov |

| bis- nih.govnih.govarabjchem.orgthiadiazolimines | SARS-CoV-2 Main Protease | Average binding energy of -7.50 kcal/mol | nih.gov |

| 1,3,4-thiadiazole derivatives | ADP-sugar pyrophosphatase | Docking score of -8.9 kcal/mol | researchgate.net |

| N-(1,3,4-Thiadiazol-2-yl)amide derivatives | 6-Phosphogluconate Dehydrogenase (6PGD) | IC50 value of 5.1 µM for lead compound | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Calculation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. For imidazo[2,1-b] nih.govnih.govarabjchem.orgthiadiazoles, a related class of compounds, studies have shown that their antiproliferative potency is determined by a combination of factors. nih.gov These include:

Lipophilicity Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's hydrophobicity.

Electronic Descriptors: These quantify the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Steric or Topological Descriptors: These describe the size, shape, and connectivity of the molecule.

The process involves using these descriptors to build a predictive model. nih.gov

Development of Predictive Models for Biological Activity

Once descriptors are calculated, statistical methods are used to develop predictive models. Multiple Linear Regression (MLR) is a common technique used to create equations that link these descriptors to biological activity. nih.gov

For a series of 42 di(tri)substituted imidazo[2,1-b] nih.govnih.govarabjchem.orgthiadiazoles, three-variable QSAR equations were developed that successfully predicted their antiproliferative activity against various cancer cell lines. nih.gov These models showed high correlation coefficients (r² values from 0.887 to 0.924) and good predictive accuracy, confirmed by validation methods. nih.gov More advanced techniques like Artificial Neural Networks (ANN) have also been used to establish reliable relationships between molecular descriptors and the biological activity of related heterocyclic compounds. nih.gov These models are crucial for designing new compounds with potentially enhanced activity. nih.gov

| Compound Class | Modeling Technique | Key Findings/Model Performance | Reference |

|---|---|---|---|

| Imidazo[2,1-b] nih.govnih.govarabjchem.orgthiadiazoles | Multiple Linear Regression (MLR) | Models based on lipophilic, electronic, and steric descriptors. r² values ranged from 0.887 to 0.924. | nih.gov |

| Isothiazole Derivatives | Artificial Neural Network (ANN-QSAR) | Developed a reliable model (4-8-1 architecture) linking descriptors to anti-HCV activity. | nih.gov |

Advanced Computational Techniques

Beyond standard docking and QSAR, more sophisticated computational methods are employed to gain a deeper understanding of ligand-protein dynamics.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. For 1,3,4-thiadiazole derivatives, MD simulations have been used to assess the stability of the ligand-protein complex predicted by docking. nih.govnih.gov These simulations can reveal conformational changes in the protein or ligand upon binding and confirm that the key interactions observed in static docking poses are maintained over a simulated period, indicating a stable binding mode. nih.gov

MM-GBSA/PBSA Calculations: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are methods used to calculate the free energy of binding for a ligand to a protein. This approach is often used to rescore docking poses to provide a more accurate estimation of binding affinity than docking scores alone. mdpi.compsu.edu For 1,3,4-thiadiazole derivatives targeting VEGFR-2, MM-GBSA calculations demonstrated favorable binding free energies, supporting the high affinity and stability of the compounds in the active site. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound derivatives, MD simulations are instrumental in understanding their behavior in a biological environment, such as their interaction with protein targets.

Research on various 1,3,4-thiadiazole derivatives has utilized MD simulations to elucidate their binding stability within the active sites of target proteins. For instance, in a study of novel 1,3,4-thiadiazole derivatives as potential inducers of apoptosis in lung cancer cells, MD simulations were performed to analyze the dynamic behavior of the ligand-protein complex. nih.gov These simulations can reveal key information about the conformational changes of both the ligand and the protein upon binding, the stability of the complex, and the crucial intermolecular interactions that maintain the bound state.

A typical MD simulation study of a 1,3,4-thiadiazole derivative might involve the following steps:

System Setup: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are placed in a simulation box filled with a specific solvent model, and ions are added to neutralize the system.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to achieve a stable state.

Production Run: A long-duration simulation is run to collect data on the trajectory of the atoms.

The analysis of the MD trajectory can provide several important parameters, as illustrated in the table below, which showcases hypothetical data for a representative 1,3,4-thiadiazole derivative complexed with a target protein.

| Parameter | Description | Illustrative Value |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein or ligand backbone atoms from their initial position over time, indicating the stability of the complex. | Protein: 1.5 ÅLigand: 0.8 Å |

| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. | Peaks at loop regions interacting with the ligand |

| Hydrogen Bonds | The number and occupancy of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity. | 2-3 stable hydrogen bonds |

| Binding Free Energy (MM/PBSA or MM/GBSA) | An estimation of the binding affinity of the ligand to the protein. | -50.2 kcal/mol |

The data in this table is illustrative and represents the type of information obtained from MD simulations of 1,3,4-thiadiazole derivatives.

Furthermore, MD simulations have been employed to assess the stability of protein-compound complexes of 1,3,4-thiadiazoles synthesized from (R)-carvone, providing insights into their potential as anticancer agents. nih.gov

Quantum Chemical Calculations (e.g., Molecular Electrostatic Potential Maps)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound and its analogs. These calculations provide a deeper understanding of the molecule's reactivity, stability, and intermolecular interactions.

A study on a structurally related compound, N-(1,3,4-thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1H- nih.govnih.govresearchgate.nettriazol-4-carboxamide, utilized quantum chemistry calculations to compute its optimized geometry, Mulliken charges, and harmonic vibrational frequencies. researchgate.net Such calculations are foundational for understanding the molecule's intrinsic properties.

One of the key outputs of these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map is a visual representation of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors.

Another important aspect of quantum chemical calculations is the determination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.

The following table presents hypothetical quantum chemical descriptors for a derivative of this compound, calculated using the DFT/B3LYP method with a 6-31G(d) basis set. nih.gov

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV |

The data in this table is illustrative and based on findings for related 1,3,4-thiadiazole derivatives. nih.gov

These calculated parameters are crucial for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities and to design new compounds with improved properties.

Virtual Screening Approaches for Compound Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is particularly valuable for the discovery of new derivatives of this compound with potential therapeutic applications.

The process of virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of molecules that are known to be active. A model, or pharmacophore, is built based on the common chemical features of these active molecules. This model is then used to search for other molecules in a database that have similar features.